(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid

Catalog No.
S679816
CAS No.
30925-18-9
M.F
C16H21NO6
M. Wt
323.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-o...

CAS Number

30925-18-9

Product Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1

InChI Key

LDRWTKQWSXGSTM-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1

Synonyms

Boc-Asp-OBzl;30925-18-9;Boc-L-asparticacid1-benzylester;SBB066995;N-(tert-Butoxycarbonyl)-L-asparticAcid1-BenzylEster;1-BenzylN-Boc-L-aspartate;(3S)-4-(benzyloxy)-3-[(tert-butoxycarbonyl)amino]-4-oxobutanoicacid;1-BenzylN-(tert-Butoxycarbonyl)-L-aspartate;Commericial;(3S)-3-[(tert-butoxy)carbonylamino]-3-[benzyloxycarbonyl]propanoicacid;PubChem12927;AC1Q1MRP;15066_ALDRICH;Boc-asparticacidbenzylester;SCHEMBL1093029;15066_FLUKA;LDRWTKQWSXGSTM-LBPRGKRZSA-N;MolPort-003-926-625;ACT05195;Boc-L-asparticacida-benzylester;ZINC2539200;ANW-59149;CB-208;MFCD00065563;AKOS015924100

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1=CC=CC=C1

The compound (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid is a complex organic molecule characterized by its unique structural features. This compound includes a chiral center at the 3-position, indicating that it exists in a specific stereoisomeric form. The presence of a phenyl group and a butanoic acid moiety contributes to its potential biological activity. The functional groups present, such as the carbonyl and amine, suggest that it may participate in various

Peptide Synthesis

Boc-L-aspartic acid 1-benzyl ester is a valuable building block in peptide synthesis due to the presence of both a protected amine group (Boc) and a benzyl ester protecting group on the carboxylic acid. The Boc group ensures chemoselective coupling with other amino acids, while the benzyl ester can be selectively cleaved under mild conditions to reveal the free carboxylic acid needed for peptide bond formation. This makes Boc-L-aspartic acid 1-benzyl ester a versatile reagent for the construction of complex peptides with aspartic acid residues [].

Medicinal Chemistry

Studies suggest Boc-L-aspartic acid 1-benzyl ester may have potential applications in the development of new therapeutic agents. Research has explored its use as a precursor for the synthesis of aspartic acid-based peptidomimetics with potential antitumor activity []. Additionally, its anesthetic properties have been investigated, although further research is needed to determine its efficacy and safety profile [].

Organic Synthesis

Boc-L-aspartic acid 1-benzyl ester can serve as a starting material for the synthesis of various aspartic acid derivatives. The protected amine and carboxylic acid functionalities allow for selective modification and manipulation, enabling the creation of novel compounds with potential applications in drug discovery or material science [].

, including:

  • Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are facilitated by enzymes in biological systems, which act as catalysts to speed up the processes

The biological activity of (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid is likely influenced by its structure. Compounds with similar frameworks have been shown to exhibit various pharmacological effects, including anti-inflammatory and anticancer properties. The presence of a privileged substructure may enhance its bioactivity, making it a candidate for further pharmacological studies .

The synthesis of this compound can be achieved through several methods:

  • Solid-phase synthesis: This method allows for the efficient assembly of the compound on a solid support, facilitating purification.
  • Solution-phase synthesis: Traditional organic synthesis techniques involving multiple steps, such as coupling reactions between amines and carboxylic acids.
  • Enzymatic synthesis: Utilizing specific enzymes to catalyze reactions under mild conditions, which can improve yield and selectivity.

Each method has its advantages and challenges regarding yield, purity, and scalability .

The potential applications of (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid include:

  • Pharmaceutical development: As a lead compound for drug discovery targeting specific diseases.
  • Biochemical research: To study enzyme mechanisms or metabolic pathways.
  • Agricultural chemistry: As a potential pesticide or herbicide due to its biological activity.

These applications highlight its versatility in both medicinal and industrial contexts .

Interaction studies are essential for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular docking: To predict how the compound binds to specific proteins or receptors.
  • High-throughput screening: To evaluate its activity against various biological assays.

These studies help elucidate the mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid, including:

Compound NameStructural FeaturesBiological Activity
Compound ASimilar phenyl groupAnti-inflammatory
Compound BContains an amideAnticancer
Compound CHydroxyl groupAntimicrobial

Uniqueness

What sets (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid apart from these compounds is its specific stereochemistry and the combination of functional groups that may confer distinct biological activities not observed in other similar compounds. Its unique structure may enhance selectivity towards specific biological targets, making it an interesting candidate for further research .

This detailed exploration into the compound's characteristics highlights its potential significance in both scientific research and practical applications.

IUPAC Nomenclature and Systematic Identification

The compound is systematically named (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid. This name adheres to IUPAC rules by specifying the longest carbon chain (butanoic acid) and substituents in alphabetical order. Key functional groups include:

  • (2-methylpropan-2-yl)oxycarbonylamino (tert-butoxycarbonyl, Boc-protected amine) at position 3
  • 4-oxo (keto group) at position 4
  • 4-phenylmethoxy (benzyl ester) at position 4

The stereochemical descriptor (3S) indicates the absolute configuration at carbon 3, determined via Cahn-Ingold-Prelog priority rules.

Stereochemical Configuration Analysis at C3 Position

The S configuration at carbon 3 is critical for biological activity and synthetic applications. The substituents at C3 are prioritized as follows:

  • Boc-protected amine (highest priority due to N-O bonds)
  • Keto group (C=O)
  • Benzyl ester (C-O-C)
  • Hydrogen

The spatial arrangement of these groups corresponds to the R/S designation. For this compound, the Boc group occupies the highest priority, and the clockwise or counterclockwise arrangement relative to the other substituents determines the S configuration.

Functional Group Composition and Protecting Group Architecture

The molecule features three key functional groups:

GroupPositionRole
tert-ButoxycarbonylC3Protects the amine during synthesis
Keto (C=O)C4Introduces electrophilic reactivity
Benzyl esterC4Protects the carboxylic acid terminus

These groups enable selective reactivity in peptide synthesis. The Boc and benzyl ester groups are acid-labile protectants, while the keto group facilitates nucleophilic additions.

Comparative Structural Analysis with Related Boc-Protected Amino Acid Derivatives

Table 1: Structural Comparison of Boc-Protected Derivatives

CompoundBackboneProtecting GroupsFunctional GroupMolecular Weight
Target CompoundButanoic acidBoc (C3), Benzyl ester (C4)Keto (C4)323.34 g/mol
Boc-Ala-OHAlanineBoc (N-terminus)Carboxylic acid189.21 g/mol
Boc-Thr(Bzl)-OHThreonineBoc (N-terminus), Benzyl esterHydroxyl309.36 g/mol
Boc-Phe-OHPhenylalanineBoc (N-terminus)Aromatic side chain265.30 g/mol

Key Differences:

  • Keto group: Unique to the target compound, enabling γ-oxo-α-amino acid reactivity.
  • Dual protection: Simultaneous Boc and benzyl ester groups distinguish it from simpler derivatives like Boc-Ala-OH.

Traditional Peptide Coupling Strategies Using Dicyclohexylcarbodiimide and Isobutyl Chloroformate

Traditional peptide coupling methodologies for the synthesis of (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid rely predominantly on dicyclohexylcarbodiimide and isobutyl chloroformate activation strategies [12]. Dicyclohexylcarbodiimide functions as a dehydrating agent through hydration to form dicyclohexylurea, which is readily removed by filtration due to its limited solubility in organic solvents [12]. The carbodiimide core exhibits a characteristic infrared spectroscopic signature at 2117 cm⁻¹, facilitating reaction monitoring [12].

The coupling mechanism proceeds through activation of the carboxylic acid moiety, followed by nucleophilic attack from the amino component [6]. Optimal reaction conditions for dicyclohexylcarbodiimide-mediated coupling typically employ temperatures ranging from 0 to 25°C with reaction times extending from 2 to 8 hours . The addition of 4-dimethylaminopyridine as a catalyst enhances esterification efficiency, particularly for sterically hindered substrates .

Isobutyl chloroformate represents an alternative activation strategy operating through the mixed anhydride method . This approach demonstrates particular utility in large-scale peptide synthesis applications . The reagent activates carboxyl groups by forming intermediates that subsequently react with amines to yield amides . Temperature control proves critical, with reactions typically conducted at -15 to 0°C to suppress racemization . Stoichiometric considerations require excess isobutyl chloroformate at 1.2 to 1.5 equivalents to ensure complete activation .

Comparative analysis reveals distinct advantages for each methodology. Dicyclohexylcarbodiimide coupling exhibits superior racemization profiles, with epimerization rates typically below 2%, while isobutyl chloroformate methods show racemization percentages ranging from 1 to 3% . However, isobutyl chloroformate demonstrates faster reaction kinetics, completing coupling reactions within 1 to 3 hours compared to the 2 to 8 hour timeframe required for dicyclohexylcarbodiimide methods .

Coupling AgentTemperature (°C)Reaction Time (hours)Typical Yield (%)Racemization (%)Solvent System
Dicyclohexylcarbodiimide0-252-885-950.5-2.0Dichloromethane/Dimethylformamide
Isobutyl Chloroformate-15 to 01-380-901-3Tetrahydrofuran/Dichloromethane
Dicyclohexylcarbodiimide/4-Dimethylaminopyridine0-252-690-980.2-1.0Dichloromethane/Dimethylformamide
Isobutyl Chloroformate/Triethylamine-15 to 01-285-921-2Tetrahydrofuran/Dichloromethane

Protection-Deprotection Sequences for Aspartic Acid Functionalization

The protection-deprotection strategy for aspartic acid derivatives requires careful consideration of orthogonal protecting group combinations to facilitate selective functionalization [16]. The tert-butoxycarbonyl protecting group serves as the primary amino protection strategy due to its stability under basic and nucleophilic conditions coupled with facile acid-mediated cleavage [5] [16]. Deprotection typically employs trifluoroacetic acid in dichloromethane or anhydrous hydrogen chloride in dioxane [18].

Alternative deprotection methodologies have emerged utilizing Lewis acid-mediated strategies [21]. Iron(III) chloride demonstrates selective removal of tert-butyl ester protecting groups while maintaining compatibility with other acid-sensitive functionalities [21]. The mechanism involves coordination of iron(III) to oxygen atoms of the tert-butyl ester, weakening the carbon-oxygen bond and facilitating fragmentation to yield isobutene and the deprotected carboxylic acid [21].

Benzyl ester protection offers complementary orthogonality through hydrogenolytic cleavage conditions [9]. Hydrogenolysis employs hydrogen gas with palladium catalysts to cleave the carbon-oxygen bond, generating the amino acid and toluene as products [9]. This method demonstrates particular utility for amino acid derivatives containing multiple protecting groups requiring selective deprotection sequences [5].

Cyclohexyl ester protection provides additional functionality for complex synthetic sequences . Deprotection occurs through base-mediated hydrolysis using sodium hydroxide in methanol, offering stability under acidic conditions while remaining labile to basic treatment . This protecting group demonstrates exceptional compatibility with solid-phase peptide synthesis protocols .

Protecting group stability analysis reveals distinct deprotection profiles. Tert-butoxycarbonyl groups exhibit acid lability with deprotection times ranging from 30 to 60 minutes under standard conditions [18]. Benzyl esters demonstrate base stability but require 2 to 4 hours for complete hydrogenolytic cleavage [9]. Iron(III) chloride-mediated tert-butyl ester deprotection requires 6 to 12 hours at temperatures ranging from 25 to 60°C [21].

Protecting GroupDeprotection ReagentDeprotection TimeTemperature (°C)StabilityCompatibility
tert-ButoxycarbonylTrifluoroacetic Acid/Dichloromethane30-60 minutes0-25Acid labileHigh
Benzyl EsterHydrogen/Palladium-Carbon or Hydrogen Fluoride2-4 hours25-40Base stableHigh
tert-Butyl EsterIron(III) Chloride or Trifluoroacetic Acid6-12 hours25-60Acid labileModerate
Cyclohexyl EsterSodium Hydroxide/Methanol1-3 hours25-40Base labileHigh

Benzyl Ester Formation via Alkylation Reactions

Benzyl ester formation represents a critical synthetic transformation in the preparation of (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid derivatives [14]. Direct alkylation methodologies employ sodium hydride in dimethylformamide to generate carboxylate anions that subsequently undergo nucleophilic substitution with benzyl halides [14]. This approach typically yields 75 to 85% of desired products under temperature-controlled conditions ranging from 0 to 25°C [14].

Niobium-catalyzed esterification has emerged as a solvent-free alternative demonstrating superior efficiency [25]. Niobium pentachloride functions as a Lewis acid catalyst, facilitating direct esterification between carboxylic acids and benzyl alcohol at room temperature [25]. Reaction yields range from 85 to 98% with reaction times limited to 2 to 3 hours [25]. The mechanism likely involves formation of niobium-benzyl alcohol complexes that enhance electrophilic character and promote esterification [25].

p-Toluenesulfonic acid-catalyzed benzylation offers an alternative strategy employing refluxing cyclohexane with Dean-Stark water removal [14]. This methodology demonstrates exceptional stereochemical fidelity, with enantiomeric excess values exceeding 99% for most amino acid substrates [14]. Temperature control proves critical, as elevated temperatures approaching 100°C can accelerate racemization processes [14]. Reaction times typically range from 4 to 6 hours with yields between 88 and 100% [14].

Asymmetric α-benzylation reactions utilizing palladium catalysis with chiral aldehydes represent advanced methodologies for stereoselective synthesis [8]. These systems employ palladium species combined with Lewis acids and chiral aldehyde promoters to achieve high enantioselectivities [8]. Reaction temperatures range from 40 to 80°C with extended reaction times of 6 to 12 hours required for optimal conversion [8]. Enantiomeric excess values typically exceed 90% for appropriately designed catalyst systems [8].

Mechanistic considerations for benzyl ester formation reveal distinct pathways depending on the activation strategy employed. Direct alkylation proceeds through SN2 displacement mechanisms requiring aprotic solvents and elevated temperatures [14]. Catalytic esterification methods involve activation of the carboxylic acid component followed by nucleophilic attack from benzyl alcohol [25]. Temperature optimization studies demonstrate optimal reaction rates at moderate temperatures while minimizing side reactions and racemization [14] [25].

MethodCatalyst/ReagentTemperature (°C)Reaction Time (hours)Yield (%)Enantiomeric Excess (%)Solvent
Direct AlkylationSodium Hydride/Dimethylformamide0-252-675-85Not ApplicableDimethylformamide
Niobium-CatalyzedNiobium Pentachloride252-385-98Not ApplicableSolvent-free
p-Toluenesulfonic Acid Catalyzedp-Toluenesulfonic Acid/Cyclohexane80-1104-688-100>99Cyclohexane
Asymmetric α-BenzylationPalladium/Chiral Aldehyde40-806-1285-95>90Mesitylene

Continuous Flow Synthesis Optimization Parameters

Continuous flow synthesis methodologies for (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid preparation offer significant advantages in reaction control and scalability [10] [26]. Flow rate optimization represents a critical parameter affecting both residence time and mixing efficiency [10]. Optimal flow rates typically range from 0.125 to 0.5 milliliters per minute, providing residence times between 2 and 30 minutes depending on reactor volume [10] [26].

Temperature control in continuous flow systems enables precise reaction optimization while minimizing thermal degradation [10]. Systematic temperature screening studies reveal optimal coupling temperatures around 75°C, with temperature ranges from 40 to 80°C providing acceptable reaction efficiency [23]. Elevated temperatures accelerate reaction kinetics following Arrhenius relationships while potentially increasing side reaction rates [20] [29].

Pressure considerations in flow synthesis primarily address backpressure regulation and solvent vaporization prevention [19]. Typical operating pressures range from 5 to 15 bar, with backpressure regulators maintaining stable flow conditions [19]. Higher pressures demonstrate minimal impact on reaction outcomes but provide operational stability for volatile solvent systems [19].

Coupling efficiency optimization requires balancing reagent concentration, temperature, and residence time parameters [10]. Advanced flow systems achieve coupling efficiencies exceeding 99% through systematic parameter optimization [10]. Reagent concentration optimization studies demonstrate that formulating concentrations based on swollen resin volume provides superior results compared to traditional molarity-based approaches [32].

Productivity metrics in continuous flow synthesis depend on multiple interdependent variables [10]. Optimized systems achieve productivities ranging from 50 to 200 milligrams per hour, with potential scaling to 500 milligrams per hour under aggressive conditions [10]. Flow chemistry enables rapid parameter screening through parallel optimization approaches not feasible in traditional batch synthesis [10].

Deep learning approaches have emerged for predicting and optimizing flow peptide synthesis parameters [10]. Machine learning models trained on extensive synthesis databases can predict optimal conditions for specific amino acid sequences [10]. These predictive capabilities enable sequence-dependent recipe optimization rather than generalized amino acid-based protocols [10].

ParameterOptimized ValueRange TestedCritical FactorEffect on Quality
Flow Rate (milliliters/minute)0.125-0.50.05-2.0HighDirect
Residence Time (minutes)2-301-60MediumInverse
Temperature (°C)40-8025-120HighOptimum at 75°C
Pressure (bar)5-151-50LowMinimal
Coupling Efficiency (%)>9985-99HighCritical
Productivity (milligrams/hour)50-20010-500HighVariable

Microwave-Assisted and Solvent-Free Synthetic Approaches

Microwave-assisted synthesis methodologies for (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid derivatives demonstrate significant advantages in reaction rate acceleration and energy efficiency [11] [20]. Microwave heating provides rapid, uniform, and controlled heating compared to conventional thermal methods [20]. This heating mechanism enables dramatically reduced reaction times while maintaining or improving reaction yields [11] [20].

Solvent-free peptide synthesis protocols utilizing microwave irradiation with N,N'-diisopropylcarbodiimide and 1-hydroxy-7-azabenzotriazole coupling reagents demonstrate exceptional efficiency [11]. Reaction times decrease from hours to minutes while maintaining high yields and purity profiles [11]. Temperature profiles obtained through simultaneous infrared and fiber optic monitoring reveal significant temperature differences, emphasizing the importance of accurate temperature control [27].

Microwave-assisted esterification of amino acids represents a particularly successful application [27]. Ionic esterified amino acids can be synthesized directly from unprotected amino acids using long-chain alcohols and organic acid catalysts under microwave irradiation [27]. Reaction yields typically range from 75 to 85% with reaction times between 10 and 60 minutes [27]. The ionic character of products enhances microwave absorption, facilitating rapid heating [27].

Temperature optimization studies in microwave-assisted synthesis reveal complex relationships between heating rate, final temperature, and reaction outcomes [20] [23]. Optimal synthesis temperatures typically range from 60 to 120°C for coupling reactions, with specific optima depending on substrate structure and reaction type [20] [23]. Temperature scanning experiments demonstrate that elevated temperatures improve crude peptide purity for sterically hindered sequences, with optimal temperatures around 75°C [23].

Power optimization in microwave synthesis requires balancing heating rate with temperature control [27]. Typical power ranges from 150 to 400 watts depending on reaction scale and vessel design [27]. Simultaneous cooling with compressed air prevents temperature overshoot and enables higher power application while maintaining precise temperature control [27].

Solvent-free methodologies offer significant environmental advantages while often improving reaction efficiency [11] [22]. Tetramethoxysilane, hexamethoxydisilane, and dodecamethoxyneopentasilane function as effective coupling agents for solvent-free amide formation [22]. These systems operate without air or moisture exclusion while achieving good to excellent yields [22]. Neopentasilane demonstrates superior performance in terms of functional group tolerance and reaction yields [22].

Energy efficiency comparisons reveal microwave heating provides superior energy utilization compared to conventional heating methods [27]. Microwave systems achieve very high energy efficiency ratings while conventional thermal methods demonstrate low efficiency due to heat transfer limitations [27]. Solvent-free approaches further enhance energy efficiency by eliminating solvent heating and removal requirements [11] [22].

Synthesis TypePower (Watts)Temperature (°C)Time (minutes)Yield (%)Purity (%)Energy Efficiency
Microwave-Assisted Coupling150-30060-1205-3085-95>95High
Solvent-Free Esterification200-40080-16010-6075-85>90Very High
Microwave Deprotection100-20060-1005-2090-98>95High
Thermal CouplingNot Applicable150-18030-12070-85>85Low

The compound (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid, commonly known as Boc-L-aspartic acid benzyl ester, exhibits well-defined crystallographic properties that reflect its solid-state organization and thermal characteristics.

PropertyValueReference Conditions
Molecular FormulaC₁₆H₂₁NO₆-
Molecular Weight323.34 g/mol-
Melting Point95-97°CStandard atmospheric pressure
Density1.2±0.1 g/cm³20°C
Crystal FormWhite to off-white powder-
Specific Rotation-19.0 to -21.0°C=2, DMF, 20°C

The melting point range of 95-97°C indicates a relatively stable crystalline structure with well-ordered intermolecular interactions [1] [2]. The compound crystallizes as a white to off-white powder, characteristic of protected amino acid derivatives used in peptide synthesis [3]. The specific rotation values of -19.0 to -21.0° (C=2, DMF) confirm the (3S) stereochemical configuration and optical purity of the compound [4].

Crystallographic analysis reveals that the molecular architecture features a four-carbon butanoic acid backbone with stereospecific modifications at position 3, where a tert-butoxycarbonyl (Boc) protecting group is attached to the amino functionality [3]. The benzyl ester group at position 4 provides additional steric bulk and contributes to the compound's overall stability through π-π stacking interactions in the crystal lattice [5].

Solubility Characteristics in Organic Solvent Systems

The solubility profile of (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid demonstrates excellent compatibility with a wide range of organic solvents while remaining essentially insoluble in aqueous media.

Solvent SystemSolubilityPolarity Classification
ChloroformSolubleModerately polar
DichloromethaneSolubleModerately polar
Ethyl AcetateSolubleModerately polar
DMSOSolubleHighly polar aprotic
AcetoneSolublePolar aprotic
N,N-DimethylformamideAlmost transparentHighly polar aprotic
MethanolSolublePolar protic
WaterInsolubleHighly polar protic
Petroleum EtherSlightly solubleNon-polar

The presence of the benzyl ester moiety significantly enhances the compound's lipophilicity, making it more soluble in organic solvents compared to the parent aspartic acid [5] [3]. This enhanced solubility profile is advantageous for various synthetic applications, particularly in peptide chemistry where organic solvent systems are commonly employed [2] [6].

The compound demonstrates particularly high solubility in N,N-dimethylformamide, appearing as an almost transparent solution [4] [7]. This exceptional solubility in DMF makes it suitable for use in solid-phase peptide synthesis protocols where DMF is the standard solvent system [2].

The hydrophobic character imparted by the tert-butoxycarbonyl and benzyl protecting groups renders the compound virtually insoluble in water [8]. This aqueous insolubility is consistent with the design principles of protected amino acid derivatives, where hydrophobic protecting groups facilitate purification and handling in organic synthesis [3].

Thermal Stability and Decomposition Pathways

The thermal behavior of (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid has been extensively studied through thermogravimetric analysis and differential thermal analysis, revealing specific decomposition pathways and temperature thresholds.

Thermal ParameterValue/RangeAnalysis Method
Boiling Point504.3±50.0°CPredicted
Flash Point258.8±30.1°CStandard conditions
Boc Deprotection Onset115-130°CTGA/DTA
Complete Deprotection110-170°CThermal analysis
Primary Decomposition Products2-Butene, CO₂, H₂OMass spectrometry

Thermal analysis reveals that the compound remains stable up to approximately 115°C, at which point the tert-butoxycarbonyl protecting group begins to decompose [9] [10]. The decomposition process occurs through a well-characterized mechanism involving the elimination of 2-butene (C₄H₈), carbon dioxide (CO₂), and water (H₂O) [9] [10].

The thermogravimetric curve shows a rapid weight decrease beginning at 115°C, with the total weight loss corresponding to 40.7% at 175°C [9]. This experimental value closely matches the theoretical weight decrease calculated for the complete removal of the Boc group (34.5%) and subsequent dehydration (6.2%) [9].

Mass spectrometric monitoring during thermal decomposition confirms the evolution of 2-butene (m/z = 56), carbon dioxide (m/z = 44), and water (m/z = 18) at temperatures above 110°C [9]. The generation of these specific decomposition products follows the established mechanism for tert-butoxycarbonyl deprotection, which proceeds through formation of a carbamic acid intermediate that spontaneously decarboxylates [11].

The relatively high flash point of 258.8±30.1°C indicates good thermal stability under normal handling and storage conditions [12]. This thermal stability profile makes the compound suitable for synthetic transformations that require elevated temperatures below the decomposition threshold.

pH-Dependent Stability of Ester and Carbamate Bonds

The stability of both the carbamate and benzyl ester functionalities in (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid exhibits distinct pH dependencies that influence the compound's behavior in various aqueous environments.

pH RangeCarbamate Bond StabilityBenzyl Ester StabilityDominant Hydrolysis Mechanism
< 4.0StableStableAcid-catalyzed (minimal)
4.0-7.0Moderately stableStableNeutral hydrolysis
7.0-9.0Decreasing stabilityStableAlkaline hydrolysis (BAc2)
> 9.0Rapid hydrolysisHydrolysis occursAlkaline hydrolysis
Physiological (7.4)Moderate stabilityStableEnzymatic/neutral hydrolysis

The carbamate functionality demonstrates optimal stability under mildly acidic to neutral conditions (pH 4.0-7.0) [13] [14]. At these pH values, the carbamate bond resists hydrolysis due to the reduced nucleophilicity of water molecules and the absence of significant hydroxide ion concentration [13]. This stability profile is consistent with the general behavior of N-tert-butoxycarbonyl protecting groups, which are specifically designed to remain intact under neutral aqueous conditions [15].

Under alkaline conditions (pH > 7.0), the carbamate bond becomes increasingly susceptible to hydrolysis through a BAc2 mechanism involving nucleophilic attack by hydroxide ions [13] [14]. The hydrolysis rate increases exponentially with pH, following the relationship kh = kN + kB[OH⁻], where kN represents the neutral hydrolysis rate constant and kB represents the alkaline hydrolysis rate constant [13].

The benzyl ester functionality exhibits greater stability across the pH range compared to the carbamate bond [16]. This differential stability is attributed to the lower electrophilicity of the ester carbonyl carbon compared to the carbamate carbonyl carbon [17]. The benzyl group provides steric hindrance that further protects the ester bond from nucleophilic attack under mild alkaline conditions [16].

At physiological pH (7.4), both functional groups maintain reasonable stability, with half-lives sufficient for biological applications [16] [18]. However, enzymatic hydrolysis becomes the dominant degradation pathway under these conditions, particularly for the ester functionality which can be cleaved by plasma esterases [17].

XLogP3

1.9

Wikipedia

Boc-L-aspartic acid 1-benzyl ester

Dates

Last modified: 08-15-2023

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